Compound Description: GDC-0994 is a potent and orally bioavailable small molecule inhibitor of Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) under development for cancer treatment. []
Compound Description: This compound is an organotin(IV) derivative of (E)-3-(3-fluorophenyl)-2-phenyl-2-propenoic acid. Studies have explored its spectroscopic characteristics and biological activity, showing potential for biocidal and cytotoxic properties. []
Compound Description: This compound is synthesized via a multicomponent reaction involving an Aldol–Michael addition. Its structure has been confirmed by spectroscopic methods and X-ray crystallography. []
3-(3-fluorophenyl)-2-phenylpropenoic acid
Compound Description: This compound, synthesized using the Perkin condensation method, acts as a ligand in the formation of organotin(IV) complexes. Its structure has been confirmed by X-ray crystallography, and it has shown biocidal activity. []
Compound Description: This compound exists in two enantiotropically-related polymorphs. Its solid-state structures have been extensively studied using techniques like single-crystal X-ray diffraction, powder X-ray diffraction, and solid-state NMR. []
Compound Description: This compound’s crystal structure reveals specific conformations of the pyrimidine and thiazole rings and the presence of weak intermolecular hydrogen bonds and π–π stacking interactions. []
Compound Description: GNE-A is a selective and potent MET kinase inhibitor currently being researched for its potential use as an anti-cancer drug. Its preclinical pharmacokinetic and pharmacodynamic properties have been extensively studied. []
Compound Description: This compound exhibits dual luminescence, and its fluorescence behavior is influenced by solvent polarity and viscosity. Studies have investigated its excited-state dynamics and the interconversion between its two emitting states. []
1-(3-Fluorophenyl)-2-amino-ethanol and N-alkyl analogs
Compound Description: This series of compounds was investigated for their effects on blood pressure and toxicity. Results showed varying effects depending on the N-alkyl substituent, with some acting as weak pressor agents and others as depressor agents. []
Compound Description: This compound, synthesized via an intramolecular nucleophilic substitution (SNAr) mechanism, has been characterized by spectroscopic data and single-crystal X-ray diffraction. Its crystal structure reveals the formation of centrosymmetric dimers through intermolecular hydrogen bonding. [, ]
Compound Description: BMS-777607 is identified as a potent, selective Met kinase inhibitor with potential applications in cancer treatment. Its development involved optimizing for improved enzyme potency, solubility, and kinase selectivity. [, ]
Compound Description: This halogenated organic chalcone has been synthesized and characterized using X-ray diffraction, IR spectroscopy, and theoretical methods. Analyses focused on its crystal structure, intermolecular interactions, and electronic properties. []
Compound Description: This diiron carbonyl complex incorporates a tris(3-fluorophenyl)phosphine ligand. It has been characterized by various techniques, including elemental analysis, IR and NMR spectroscopy, and single-crystal X-ray diffraction. Its electrochemical properties have also been investigated. [, ]
Compound Description: This class of compounds was synthesized and investigated for their bioactivity against sugarcane smut. They demonstrate a lethal effect on the fungus and degrade into non-toxic phosphate residues in the environment. []
Compound Description: FMP is an organic crystal that has been synthesized and characterized for its nonlinear absorption and optical limiting properties. Its crystal structure, thermal stability, and optical properties have been investigated. []
Compound Description: This compound is a halogenated chalcone whose crystal structure reveals a trans configuration of the central C=C double bond and a non-planar molecular conformation due to the dihedral angle between the phenyl rings. []
Compound Description: This series of compounds has been synthesized and studied for their potential biological activities. In silico studies suggest promising antifungal, anti-inflammatory, and antitumor properties for some of the derivatives. []
Compound Description: [3H2]-NPS 846·HCl is a radiolabeled ligand synthesized for its application in studying the NMDA receptor. Its synthesis involves a multi-step process starting from 3,3′-difluorobenzophenone. []
Compound Description: The crystal structure of this compound, which contains a fluorophenylthiophene moiety, reveals two independent molecules in the asymmetric unit. The distances between specific carbon atoms within the molecule have been analyzed. []
Compound Description: E2006 is a potent and orally active orexin receptor antagonist. It exhibits a long duration of action and shows promising results in preclinical studies for treating sleep disorders. []
4-Cyano-3-fluorophenyl 4-Butylbenzoate (4CFPB)
Compound Description: This compound exhibits liquid crystal properties and its crystallization behavior has been studied extensively. Its phase transitions, crystallization kinetics and the impact of temperature on its physical properties have been investigated. []
(E)-4-(dihydroxyamino)-2-(((4-fluorophenyl)imino)methyl)phenol and (E)-4-(dihydroxyamino)-2-(((3-fluorophenyl)imino)methyl)phenol
Compound Description: These two compounds are salicylideneaniline derivatives synthesized and characterized using XRD, IR spectroscopy, and DFT calculations. Their crystal structures, hydrogen bonding patterns, and electronic properties have been analyzed. []
Compound Description: This compound has been synthesized and characterized for its potential biological activities. It exhibits moderate acetylcholinesterase and α-glucosidase inhibition activities, suggesting potential applications in treating Alzheimer’s and diabetic diseases. []
Compound Description: This compound is a potent and selective PDE4 inhibitor, developed for the treatment of chronic obstructive pulmonary disease (COPD). Its optimization focused on improving solubility and pharmacokinetic properties to minimize side effects like emesis. []
Compound Description: The crystal structure of this pyridazin-3(2H)-one derivative, determined by X-ray diffraction, reveals two independent molecules in the asymmetric unit, differing primarily in the orientation of the benzyl ring. []
Compound Description: This compound acts as a non-ligand-binding pocket (non-LBP) antagonist of the androgen receptor (AR). Its discovery involved the application of molecular topology techniques. It represents a new class of non-LBP AR antagonists. []
Compound Description: This compound was synthesized and characterized using various spectroscopic techniques and single crystal XRD. It showed moderate anthelmintic activity and poor antibacterial activity. []
Compound Description: This compound is an intermediate in the synthesis of atorvastatin, a drug used to lower cholesterol levels. Two novel impurities, 2-acetyl-4-(4-fluorophenyl)-4-oxo-N,3-diphenylbutanamide and 2-(2-(3-fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide, have been identified during its synthesis. []
Compound Description: This compound has been synthesized and its structure characterized using single crystal XRD, IR and NMR spectroscopy. DFT calculations have been employed to investigate its vibrational frequencies, molecular stability, and electronic properties. Biological evaluation suggests that ANF-2 might be a potential lead compound for developing new analgesic drugs. []
Compound Description: AZD7762 is a potent and selective checkpoint kinase inhibitor, designed and optimized to target the ribose binding pocket of CHK1. It has shown promising preclinical results in enhancing the efficacy of DNA-damaging anticancer agents. []
Compound Description: This newly identified cannabimimetic designer drug has been characterized using NMR and MS techniques. The structure elucidation process highlights the importance of predicted (13)C NMR shifts in confirming the compound’s structure. []
Compound Description: LJJ-10 exhibits potent anti-metastatic effects in human osteosarcoma U-2 OS cells. Its mechanism of action involves targeting the insulin-like growth factor-I receptor (IGF-1R) signaling pathway, leading to the suppression of downstream MAPK/AKT signaling and downregulation of MMP-2 and -9. []
Compound Description: PF-232798 is a potent and selective CCR5 antagonist designed for treating HIV. It exhibits an improved pharmacokinetic profile compared to maraviroc and retains activity against a maraviroc-resistant HIV-1 strain. []
Compound Description: This compound exhibits liquid crystal properties, and its phase behavior has been extensively studied. It displays a monotropic system of thermodynamic phases, including a ferroelectric SmC∗ phase, antiferroelectric SmCA and SmI phases, and two crystalline phases (Cr1 and Cr2). []
Compound Description: The crystal structure of this compound, stabilized by π–π interactions and hydrogen bonding, reveals a half-chair conformation of the dithiacyclopentane ring. []
Compound Description: This compound's crystal structure reveals two independent molecules in the asymmetric unit linked by N—H⋯O hydrogen bonds. The molecules exhibit slight conformational differences. []
Compound Description: This class of compounds has been synthesized using a microwave-assisted method and evaluated for their antibacterial activity. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.